T-1095 is a synthetic derivative of phlorizin, a naturally occurring glucoside found in the bark of apple trees. [, , , ] It acts as a potent and orally bioavailable inhibitor of sodium-glucose cotransporters (SGLTs), particularly SGLT2, which is primarily responsible for glucose reabsorption in the kidneys. [, , , , , ] This inhibition leads to increased urinary glucose excretion and subsequent lowering of blood glucose levels. [, , , , , , , ] T-1095 is recognized as a valuable tool in diabetes research, particularly for investigating glucose toxicity and its impact on various tissues and organs. [, , , , , , , , , ]
T-1095 was developed by Tanabe Seiyaku Co., Ltd. and has been the subject of various studies exploring its efficacy in diabetic models. It belongs to the class of medications known as sodium-glucose cotransporter inhibitors, which are primarily used in the treatment of diabetes mellitus by promoting urinary glucose excretion and thereby lowering blood glucose levels.
The synthesis of T-1095 involves several steps, starting from phlorizin. The compound is synthesized through a series of chemical reactions that modify the structure of phlorizin to enhance its potency and bioavailability. Key methods include:
The synthesis typically requires controlled conditions to prevent degradation of sensitive intermediates. The final product is characterized by various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
The molecular formula of T-1095 is CHO, and its structure features a complex arrangement that includes a benzo[b]furan moiety linked to a dihydroxypropyl group. The compound's structural characteristics are essential for its interaction with sodium-glucose cotransporters.
Key structural data includes:
T-1095 undergoes specific chemical reactions that allow it to interact with sodium-glucose cotransporters effectively. These reactions include:
The binding affinity of T-1095 for SGLT1 and SGLT2 has been quantified using competitive inhibition assays, revealing IC50 values that indicate its effectiveness compared to other inhibitors like phlorizin.
The mechanism of action for T-1095 involves competitive inhibition of sodium-glucose cotransporters. By binding to these transporters in the renal tubules and intestines, T-1095 prevents glucose from being reabsorbed back into the bloodstream, leading to increased glucose excretion in urine.
Studies show that T-1095 effectively lowers blood glucose levels in diabetic models by suppressing renal glucose reabsorption. Its dual action on both SGLT1 and SGLT2 enhances its therapeutic potential compared to selective inhibitors.
T-1095 is a solid at room temperature with the following physical characteristics:
Chemical properties include:
Analytical studies indicate that T-1095 maintains stability over time when stored properly, making it suitable for long-term research applications.
T-1095 has been investigated primarily for its applications in:
Research continues to evaluate the safety and efficacy of T-1095 in clinical settings, particularly regarding its role as a dual inhibitor in diabetes treatment strategies. Further studies are necessary to fully understand its long-term effects and potential side effects in human populations.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3